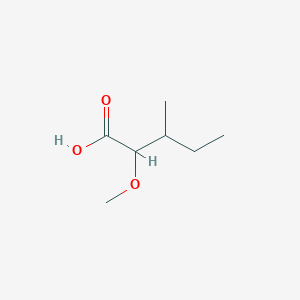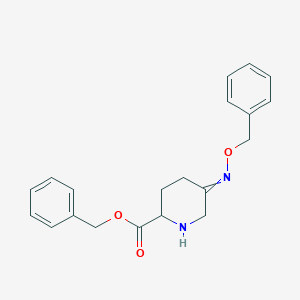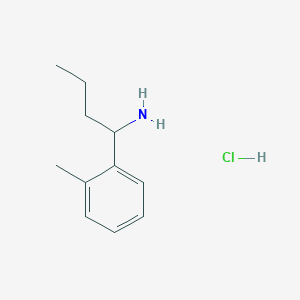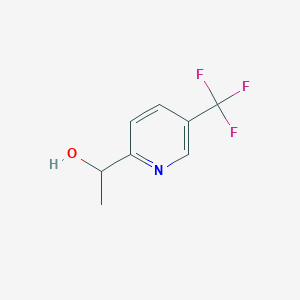
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol
Übersicht
Beschreibung
“1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol” is a chemical compound . It is also known as "1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a Pd-catalyzed coupling reaction was used to form an intermediate, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-4,14H,1H3 .Physical And Chemical Properties Analysis
This compound appears as a colorless to yellow to brown sticky oil to semi-solid or liquid . Its molecular weight is 191.1504296 .Wissenschaftliche Forschungsanwendungen
Protecting Group in Polymer Chemistry
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol, as a derivative of 2-(pyridin-2-yl)ethanol, is noted for its role as a protecting group for carboxylic acids in polymer chemistry. It is particularly effective for methacrylic acid (MAA), offering selective removal post-polymerization either chemically under alkaline conditions or thermally at temperatures above 110°C. This substance is stable under acidic conditions and resists catalytic hydrogenolysis. Its use is anticipated to be extensive within the polymer community due to its commercial availability and relatively low cost (Elladiou & Patrickios, 2012).
Synthesis of Complex Palladium Structures
The chemical is also involved in the synthesis of palladium [PdCl2(L)] complexes. These complexes are created using a variety of N-alkylpyridylpyrazole derived ligands, including the 2-(3-pyridin-2-yl-5-trifluoromethyl-pyrazol-1-yl)ethanol variant. These complexes have been characterized through X-ray diffraction and are noted for their square-planar geometry around the palladium center. The synthesis of these complexes has implications in the field of organometallic chemistry (Montoya et al., 2007).
Role in Organometallic Reactions
In organometallic chemistry, the reaction of β-diketone trifluoro-1-pyridin-2-yl-butane-1,3-dione with monosubstituted hydrazine 2-hydroxyethylhydrazine produced compounds including 2-(3-pyridin-2-yl-5-trifluoromethylpyrazol-1-yl)ethanol. This reaction is significant in the study of organometallic compounds and their potential applications (Montoya et al., 2007).
Use in Water Oxidation Catalysts
Furthermore, this compound plays a role in the synthesis of dinuclear complexes useful in water oxidation. It has been utilized in reactions involving ligands and Ru(DMSO)4Cl2 in aqueous ethanol, leading to the creation of complexes with potential applications in catalysis and renewable energy research (Zong & Thummel, 2005).
CO2 Binding via Metal-Ligand Cooperation
The compound has also been featured in the study of rhenium(I) triscarbonyl compounds. These compounds can enable CO2 binding via a formal [1,3] addition under Re–O and C–C bond formation, showcasing potential in CO2 capture and storage technologies (Stichauer et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)7-3-2-6(4-12-7)8(9,10)11/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIPRZYFPIINFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)
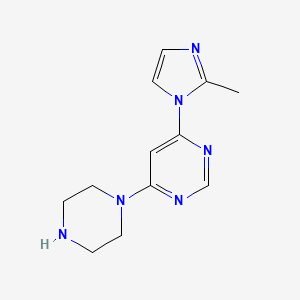
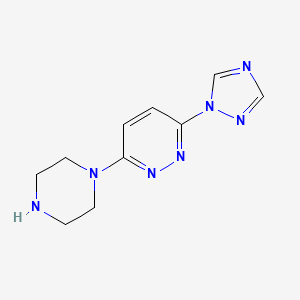
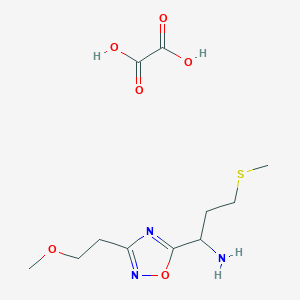
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B1432267.png)
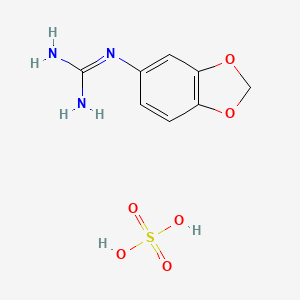
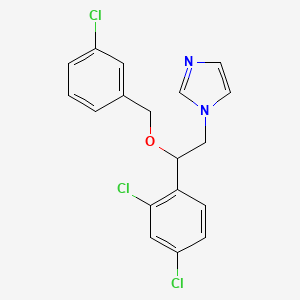
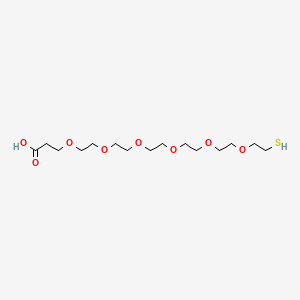
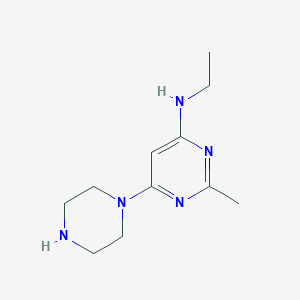
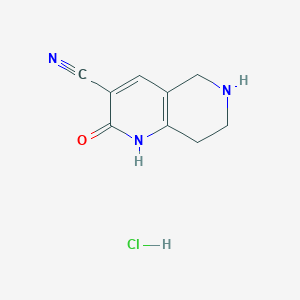
![2-Chloro-N-[2-[5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B1432278.png)
